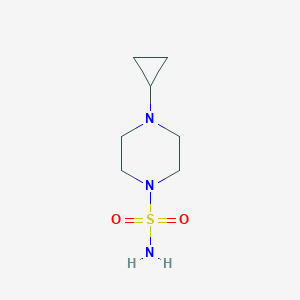
1-(6-phenylpyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-phenylpyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide, commonly known as PPAC, is a novel compound with potential applications in scientific research. PPAC is a small molecule that has been synthesized using a specific method, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Azetidines are important four-membered heterocycles used in organic synthesis. Their reactivity is driven by considerable ring strain, making them suitable for various synthetic applications. They offer unique reactivity that can be triggered under specific conditions, allowing for the creation of complex molecules .
Medicinal Chemistry
In medicinal chemistry, azetidines serve as motifs in drug discovery due to their stable yet reactive nature. They appear in bioactive molecules and natural products, contributing to the development of new pharmacophores for pharmaceuticals .
Polymerization
Azetidines have applications in polymer synthesis. Their strained ring structure can be exploited to create polymers with unique properties, which are valuable in materials science and engineering .
Chiral Templates
The unique structure of azetidines makes them excellent chiral templates in asymmetric synthesis. They can induce chirality in the synthesis of optically active compounds, which is crucial for producing enantiomerically pure substances .
Drug Discovery
Azetidine derivatives are used as key motifs in drug discovery. They are part of the structure of several drugs, such as antihypertensive agents, kinase inhibitors, and anticoagulants, due to their favorable pharmacokinetic properties .
C(sp3)–H Functionalization
Recent advances in azetidine chemistry include practical C(sp3)–H functionalization. This method allows for the direct modification of carbon-hydrogen bonds in azetidines, enabling the introduction of various functional groups into the azetidine ring .
Eigenschaften
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(7H-purin-6-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O/c28-19(26-18-16-17(23-10-22-16)24-11-25-18)13-7-27(8-13)15-6-14(20-9-21-15)12-4-2-1-3-5-12/h1-6,9-11,13H,7-8H2,(H2,22,23,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPHSKXQGZGDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenylpyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)

![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)



![3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B3008435.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide](/img/structure/B3008440.png)
![3-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B3008443.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3008446.png)
![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B3008447.png)
![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B3008448.png)